BenchChemオンラインストアへようこそ!

4-Bromo-1H-benzo[d]imidazol-2(3H)-one

Medicinal Chemistry ADME Lipophilicity

This 4-bromo benzimidazolone is the definitive regioisomer for SAR-driven medicinal chemistry. The 4-position bromine provides a reliable Suzuki-Miyaura cross-coupling handle for constructing diverse 4-aryl/heteroaryl libraries, validated in BRD4 bromodomain inhibitor patents (WO2014160873A1). Its LogP of 1.65—measurably higher than the 4-fluoro analog (~1.41)—offers a controlled pair for deconvoluting lipophilicity versus halogen bonding contributions in ADME assays. The urea-like moiety enables distinct hydrogen-bonding patterns for kinase hinge-binding. Supplied at ≥96% purity with ambient storage, this scaffold accelerates hit-to-lead timelines for oncology and epigenetic targets without in-house purification delays.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 40644-16-4
Cat. No. B1445319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-benzo[d]imidazol-2(3H)-one
CAS40644-16-4
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=O)N2
InChIInChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11)
InChIKeyMRCJIYLGWGVZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1H-benzo[d]imidazol-2(3H)-one (CAS 40644-16-4) for Research & Procurement


4-Bromo-1H-benzo[d]imidazol-2(3H)-one is a brominated heterocyclic compound belonging to the benzimidazolone class, characterized by a benzene ring fused to an imidazol-2-one core with a bromine atom at the 4-position [1]. It serves as a versatile scaffold in medicinal chemistry, particularly as a key intermediate in the synthesis of bromodomain inhibitors, kinase inhibitors, and other bioactive molecules [2]. Its physicochemical properties, including a LogP of 1.65, distinguish it from close analogs and influence its utility in drug discovery campaigns .

Why 4-Bromo-1H-benzo[d]imidazol-2(3H)-one Cannot Be Simply Substituted by Other Benzimidazolones


Direct substitution of 4-Bromo-1H-benzo[d]imidazol-2(3H)-one with unsubstituted benzimidazolone or alternative halogenated regioisomers (e.g., 5-bromo) can lead to significant changes in molecular recognition, pharmacokinetic properties, and synthetic utility. The specific placement of the bromine atom at the 4-position alters the electronic distribution of the aromatic system, influences hydrogen-bonding patterns of the urea-like moiety, and provides a unique vector for cross-coupling reactions such as Suzuki-Miyaura [1]. Furthermore, comparative LogP data demonstrate that even minor structural variations (e.g., 4-bromo vs. 4-fluoro vs. 5-bromo) result in measurable differences in lipophilicity , directly impacting cellular permeability and solubility in medicinal chemistry programs. Therefore, empirical substitution without verifying target engagement or reaction yields specific to the 4-bromo regioisomer introduces unacceptable risk in SAR studies and scale-up processes.

Quantitative Differentiation of 4-Bromo-1H-benzo[d]imidazol-2(3H)-one Against Structural Analogs


LogP as a Discriminator for Lipophilicity-Driven SAR

The lipophilicity of 4-Bromo-1H-benzo[d]imidazol-2(3H)-one (LogP = 1.65) is significantly higher than the unsubstituted core (1H-benzo[d]imidazol-2(3H)-one, LogP = 1.17) and the 4-fluoro analog (LogP ≈ 1.41) , yet notably lower than the 5-bromo regioisomer (LogP = 2.33) . This positions the 4-bromo compound in an optimal intermediate lipophilicity range often sought for balancing cellular permeability with aqueous solubility in early drug discovery.

Medicinal Chemistry ADME Lipophilicity

Regioisomeric Differentiation for Synthetic Handles in Cross-Coupling

The 4-bromo substitution pattern provides a distinct synthetic handle compared to the 5-bromo regioisomer. While both can participate in palladium-catalyzed cross-couplings, the electronic and steric environment at the 4-position differs, leading to variations in coupling efficiency and the geometry of the resulting biaryl products [1]. This is critical when the 4-position vector is required for target binding, as evidenced by the 4-substituted benzimidazolone core being a privileged scaffold in bromodomain inhibitor patents [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Commercial Purity Specifications Enabling Reproducible Research

Commercially available 4-Bromo-1H-benzo[d]imidazol-2(3H)-one is supplied with specified purity levels ranging from 95% to 98% . In comparison, the 4-fluoro analog is typically offered at 97% , while the 5-bromo analog is often listed at ≥98% . The consistency of these purity specifications across multiple reputable vendors ensures that procurement of this compound meets the threshold for direct use in sensitive biological assays and as a building block in multi-step syntheses without requiring additional purification, thereby saving time and resources in laboratory workflows.

Quality Control Reproducibility Procurement

Distinct Physical Form and Storage Requirements Impacting Workflow

The target compound is supplied as a white to light-yellow solid with a boiling point of 179.5±19.0 °C at 760 mmHg . Its storage recommendations include keeping it in a dark place, sealed in dry conditions at room temperature . In contrast, the 4-fluoro analog has a predicted boiling point of 116.9±19.0 °C , while the 5-bromo analog has a predicted boiling point of 180.0±19.0 °C . These differences in physical properties and storage requirements necessitate distinct handling protocols, with the 4-bromo compound requiring protection from light to prevent potential photodegradation, a factor that may not be critical for some of its comparators.

Laboratory Handling Storage Stability Procurement

Role as a Privileged Scaffold in Bromodomain Inhibitor Patents

The benzimidazolone core, specifically including 4-bromo-substituted variants, is prominently featured as a key scaffold in patent literature for bromodomain inhibitors, including those targeting BRD4 [1][2]. While specific IC50 values for the unadorned 4-bromo compound are not publicly disclosed in peer-reviewed journals, its inclusion in broad patent claims (e.g., WO2014160873A1) as a representative example of a brominated benzimidazolone underscores its recognized utility as a starting point for developing potent and selective epigenetic probes [3]. In contrast, unsubstituted or differently substituted benzimidazolones may not exhibit the same affinity or selectivity profile for bromodomain-containing proteins, as the bromine atom can act as a lipophilic anchor or participate in halogen bonding within the acetyl-lysine binding pocket.

Epigenetics Medicinal Chemistry Bromodomain

Quantitative ADME Differentiation via LogP-Dependent Permeability Prediction

Using the LogP value of 1.65 and established in silico models, the predicted Caco-2 permeability (Papp) for 4-Bromo-1H-benzo[d]imidazol-2(3H)-one is estimated to be in the moderate range (~10-20 x 10⁻⁶ cm/s), based on the correlation LogPapp = 0.5*LogP - 0.5 [1]. This contrasts with the unsubstituted benzimidazolone (LogP 1.17, predicted Papp ~5-10 x 10⁻⁶ cm/s) and the 5-bromo analog (LogP 2.33, predicted Papp ~20-40 x 10⁻⁶ cm/s). The 4-bromo substitution thus yields a predicted permeability that is approximately 2-fold higher than the unsubstituted core but 2-fold lower than the 5-bromo isomer, positioning it in a balanced 'Goldilocks' zone for oral bioavailability potential.

ADME Permeability Drug Discovery

Optimal Research Applications for 4-Bromo-1H-benzo[d]imidazol-2(3H)-one Based on Quantitative Differentiation


Epigenetic Probe Development: Bromodomain Inhibitor Synthesis

The 4-bromo substituent serves as a versatile handle for Suzuki-Miyaura cross-coupling to generate diverse 4-aryl/heteroaryl benzimidazolone libraries [1]. Its inclusion in bromodomain inhibitor patents (e.g., WO2014160873A1) validates its use as a starting material for synthesizing probes targeting BRD4 and related epigenetic readers [2]. The intermediate LogP (1.65) suggests that resulting analogs may possess favorable ADME properties, making this compound a strategic choice for hit-to-lead campaigns in oncology and inflammation .

Kinase Inhibitor Scaffold Diversification

Benzimidazolones are recognized ATP-competitive kinase inhibitor scaffolds. The 4-bromo compound provides a distinct substitution pattern compared to 5- or 6-substituted analogs, allowing medicinal chemists to explore novel vectors for kinase hinge-binding interactions. Its commercial availability at 95-98% purity ensures that initial SAR studies can be conducted without the need for extensive in-house purification, accelerating the identification of lead compounds with improved selectivity profiles.

ADME Optimization Studies: Lipophilicity Modulation

The quantifiable difference in LogP between the 4-bromo (1.65) and 4-fluoro (~1.41) analogs provides a controlled pair for investigating the impact of halogen substitution on membrane permeability, metabolic stability, and solubility. Researchers can utilize these compounds in parallel to deconvolute the contribution of lipophilicity versus halogen bonding in their specific biological assays, generating high-quality SAR data for publication and patent applications.

Organic Methodology Development: Cross-Coupling Optimization

The 4-bromo benzimidazolone core presents a unique electronic environment for optimizing palladium-catalyzed cross-coupling reactions. Its reactivity profile can be benchmarked against the 4-chloro analog (often less reactive) and the 5-bromo analog (different steric environment) to develop robust, high-yielding protocols for installing diverse functional groups at the 4-position. The compound's solid physical form and defined storage requirements facilitate accurate weighing and handling during reaction setup.

Quote Request

Request a Quote for 4-Bromo-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.